N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is notable for its unique structure, which combines a cyclohexene ring, a hydroxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Cyclohexene Derivative: The initial step involves the preparation of the cyclohexene derivative through a Diels-Alder reaction between cyclohexadiene and an appropriate dienophile.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the cyclohexene derivative reacts with a hydroxyphenyl compound in the presence of a Lewis acid catalyst.
Formation of the Triazole Ring: The triazole ring is formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the cyclohexene ring, resulting in the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various nucleophiles can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives of the triazole or cyclohexene rings.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-nitrophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group, in particular, may enhance its interaction with certain biological targets compared to similar compounds with different substituents.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
- Molecular Formula : C19H26N4O3
- Molar Mass : 350.44 g/mol
- CAS Registry Number : Not specified in the sources but can be derived from its structure.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole derivatives with cyclohexenyl and methoxyphenyl moieties. The triazole ring is known for its ability to enhance biological activity due to its structural features that allow for various interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to N-(2-cyclohex-1-en-1-ylethyl)-1H-triazole have exhibited moderate to good antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.17 mg/mL to >3.75 mg/mL, indicating their effectiveness against pathogens like Escherichia coli and Bacillus cereus .
Anticancer Potential
Triazole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that compounds with similar structural motifs may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of N-(2-cyclohex-1-en-1-ylethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-triazole-4-carboxamide can be influenced by the following structural features:
- Triazole Ring : Essential for biological activity due to its ability to interact with enzymes and receptors.
- Cyclohexene Substituent : This moiety contributes to lipophilicity, enhancing membrane permeability.
- Methoxyphenyl Group : Known to improve binding affinity to biological targets.
1. Antibacterial Activity Assessment
A study evaluated the antibacterial properties of various triazole derivatives, including those structurally related to N-(2-cyclohex-1-en-1-ylethyl)-triazoles. The results indicated that modifications in the side chains significantly affected their antibacterial efficacy. The most active compounds demonstrated MIC values as low as 0.23 mg/mL against E. coli and B. cereus .
2. Anticancer Research
Another investigation focused on the anticancer properties of triazole derivatives where N-(2-cyclohex-1-en-1-yethyl)-triazoles showed promising results in inhibiting cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis and disruption of metabolic pathways essential for cancer cell survival .
Summary of Findings
Activity Type | MIC (mg/mL) | Notable Pathogens/Cell Lines |
---|---|---|
Antibacterial | 0.17 - >3.75 | E. coli, Bacillus cereus |
Anticancer | IC50 values vary | Various cancer cell lines |
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-27-19-10-6-5-9-16(19)18(25)14-24-13-17(22-23-24)20(26)21-12-11-15-7-3-2-4-8-15/h5-7,9-10,13,18,25H,2-4,8,11-12,14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDCWQLUYKXEIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NCCC3=CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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